molecular formula C15H22N2O2 B7460964 N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

Cat. No. B7460964
M. Wt: 262.35 g/mol
InChI Key: WYQWHYUGAZFIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide, also known as Methoxetamine (MXE), is a dissociative drug that has gained attention in recent years due to its potential use in scientific research. MXE is a derivative of ketamine, a well-known anesthetic drug, and has been shown to have similar effects on the central nervous system.

Mechanism of Action

MXE works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, MXE produces dissociative effects, including altered perception of time and space, and a feeling of detachment from the environment.
Biochemical and Physiological Effects
MXE has been shown to have similar effects to ketamine on the central nervous system, including analgesia, dissociation, and hallucinations. MXE has also been shown to produce an increase in heart rate and blood pressure, as well as respiratory depression at higher doses. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using MXE in lab experiments is its similarity to ketamine, which has been extensively studied and has a well-established safety profile. Additionally, MXE has been shown to have potential therapeutic effects for depression and anxiety disorders, which could be further investigated in future studies. However, one limitation of using MXE in lab experiments is its potential for abuse, which could lead to safety concerns for researchers and participants.

Future Directions

There are several future directions for research on MXE, including investigating its potential therapeutic effects for depression and anxiety disorders, studying its effects on learning and memory, and exploring its potential as a tool for studying the NMDA receptor in the brain. Additionally, further research is needed to establish the safety profile of MXE and to determine its potential for abuse.

Synthesis Methods

MXE can be synthesized using various methods, including the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. Another method involves the reaction of 3-methoxyphenylacetonitrile with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. Both methods require careful handling of the chemicals involved and should only be attempted by experienced chemists.

Scientific Research Applications

MXE has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to ketamine, including dissociation, analgesia, and hallucinations. MXE has also been shown to have potential therapeutic effects for depression and anxiety disorders. Additionally, MXE has been used in animal studies to investigate its effects on learning and memory.

properties

IUPAC Name

N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-7-12(2)10-17(9-11)15(18)16-13-5-4-6-14(8-13)19-3/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQWHYUGAZFIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3,5-dimethylpiperidine-1-carboxamide

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